Denv-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

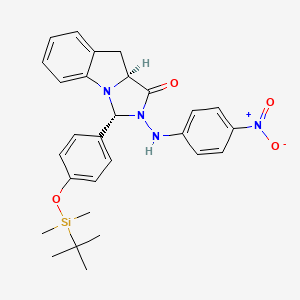

Molecular Formula |

C28H32N4O4Si |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(1R,3aS)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-(4-nitroanilino)-3a,4-dihydro-1H-imidazo[1,5-a]indol-3-one |

InChI |

InChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1 |

InChI Key |

ZDPOOVOOOPKULV-IZZNHLLZSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2N3[C@@H](CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dengue Virus Serotype 4 (DENV-4) Genome Organization and Gene Functions

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dengue Virus serotype 4 (DENV-4) genome, its organization, and the functions of its encoded proteins. The content herein is curated for researchers, scientists, and professionals involved in virology and drug development, offering detailed insights into the molecular biology of DENV-4.

DENV-4 Genome Organization

The Dengue virus is a member of the Flaviviridae family, possessing a single-stranded, positive-sense RNA genome of approximately 10.6 to 11 kilobases (kb) in length.[1][2][3] The genome contains a single open reading frame (ORF) that is flanked by highly structured 5' and 3' untranslated regions (UTRs).[4][5] This ORF is translated into a single large polyprotein of approximately 3,387 amino acids, which is subsequently cleaved by both viral and host proteases to yield three structural proteins and seven non-structural proteins.[3][6][7]

Untranslated Regions (UTRs)

The 5' and 3' UTRs are critical for the regulation of viral translation and replication. The 5' UTR contains a type 1 cap structure (m7GpppAmp) and conserved stem-loop structures that are essential for ribosome binding and the initiation of translation. The 3' UTR is not polyadenylated but forms a complex series of conserved stem-loop and pseudoknot structures that are involved in the initiation of negative-strand RNA synthesis and genome cyclization, a process crucial for replication.

Polyprotein Processing

The DENV-4 polyprotein is co- and post-translationally cleaved into ten individual proteins. The structural proteins—Capsid (C), pre-membrane (prM), and Envelope (E)—are located at the N-terminus of the polyprotein. The seven non-structural proteins—NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5—are located at the C-terminus. Cleavage is mediated by the viral NS2B-NS3 protease complex and host cell proteases, such as signal peptidase and furin.[8][9]

Quantitative Data of DENV-4 Genome and Proteins

The following table summarizes the quantitative data for the DENV-4 genome and its encoded proteins, based on the reference strain Philippines/H241/1956 (UniProt Accession: Q58HT7) and other cited sources.

| Feature | Length/Size | Notes |

| Genome | ~10,664 nucleotides[6] | Single-stranded positive-sense RNA. |

| Open Reading Frame (ORF) | 10,164 nucleotides[1][4] | Encodes a single polyprotein. |

| 5' UTR | 101 nucleotides[1] | Contains a type 1 cap. |

| 3' UTR | 384-400 nucleotides[1][2] | Lacks a poly(A) tail. |

| Polyprotein | 3,387 amino acids[6][7] | Precursor to all viral proteins. |

| Structural Proteins | Form the virion. | |

| Capsid (C) | 100 amino acids (~12 kDa)[10] | Core protein. |

| pre-membrane (prM) | 166 amino acids | Precursor to the M protein. |

| Envelope (E) | 495 amino acids (~50-53 kDa)[10][11] | Major surface glycoprotein. |

| Non-structural Proteins | Involved in replication and immune evasion. | |

| NS1 | 352 amino acids (~46-55 kDa)[9] | Glycoprotein involved in replication and pathogenesis. |

| NS2A | 218 amino acids (~22 kDa)[12] | Involved in virion assembly and host immune antagonism. |

| NS2B | 130 amino acids | Cofactor for the NS3 protease. |

| NS3 | 619 amino acids (~70 kDa)[9] | Multifunctional enzyme with protease and helicase activities. |

| NS4A | 127 amino acids (~16 kDa)[12][13] | Integral membrane protein, component of the replication complex. |

| 2K | 23 amino acids[13] | Signal peptide for NS4B translocation. |

| NS4B | 248 amino acids (~27 kDa)[12][13] | Integral membrane protein, induces membrane rearrangements. |

| NS5 | 900 amino acids | RNA-dependent RNA polymerase and methyltransferase. |

DENV-4 Gene Functions

Structural Proteins

The structural proteins C, prM, and E are the primary components of the mature virion.

-

Capsid (C) Protein: This highly basic protein encapsidates the viral RNA genome to form the nucleocapsid.[10] It is essential for the specific packaging of the viral RNA.[14][15] The C protein has also been shown to interact with host cell proteins and may play a role in modulating host cellular processes.

-

pre-membrane (prM) and Membrane (M) Proteins: The prM protein acts as a chaperone for the E protein during virion assembly, preventing its premature fusion in the acidic environment of the trans-Golgi network.[9] During virion maturation, the 'pr' portion is cleaved by the host protease furin, leaving the small M protein in the mature virion.[10]

-

Envelope (E) Protein: The E protein is the major surface glycoprotein and is the primary target for neutralizing antibodies.[10] It mediates virus entry into host cells by binding to cellular receptors and inducing membrane fusion within the endosome.[10]

Non-structural Proteins

The non-structural proteins are not incorporated into the virion but are essential for viral replication, polyprotein processing, and evasion of the host immune response.

-

NS1: A glycoprotein that exists in multiple oligomeric forms.[9] It plays a crucial role in early viral RNA replication and is also secreted from infected cells, where it can contribute to pathogenesis by interacting with components of the host immune system.[9][16][17] Within the cell, it interacts with NS4A and NS4B as part of the replication complex.[16]

-

NS2A: A small, hydrophobic transmembrane protein involved in virion assembly and the modulation of the host immune response.[12] It has been shown to antagonize the interferon signaling pathway.

-

NS2B: A small membrane-associated protein that acts as an essential cofactor for the protease activity of NS3.[18] It anchors the NS3 protease domain to the endoplasmic reticulum membrane.

-

NS3: A large, multifunctional enzyme. Its N-terminal one-third constitutes a serine protease domain, which, in complex with NS2B, cleaves the viral polyprotein.[9] The C-terminal two-thirds of NS3 contain an RNA helicase, a nucleoside triphosphatase (NTPase), and an RNA 5'-triphosphatase (RTPase), all of which are essential for viral RNA replication.[9]

-

NS4A and NS4B: These are small, hydrophobic, multi-pass transmembrane proteins that are key components of the viral replication complex.[12] They induce the rearrangement of host cell membranes to form the sites of viral RNA replication.[13] NS4A and NS4B interact with each other and with other viral and host proteins to form a scaffold for the replication machinery.[11][19][20][21]

-

NS5: The largest and most conserved of the DENV proteins, NS5 is the viral RNA-dependent RNA polymerase (RdRp), responsible for synthesizing new viral RNA genomes.[13] It also possesses methyltransferase (MTase) activity at its N-terminus, which is required for the formation of the 5' cap structure on the viral RNA.[13]

Experimental Protocols for Studying DENV-4 Gene Functions

The functions of DENV-4 genes have been elucidated through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.

Reverse Genetics

Reverse genetics allows for the generation of infectious virus from a cloned cDNA copy of the viral genome. This technique is fundamental for studying the function of specific genes and mutations.

Methodology:

-

cDNA Clone Construction: The entire DENV-4 genome is reverse transcribed into cDNA and cloned into a bacterial plasmid. Due to the instability of flavivirus genomes in E. coli, this is often done by assembling multiple, smaller, stable cDNA fragments that together span the entire genome.[19]

-

Site-Directed Mutagenesis: Specific mutations (e.g., point mutations, deletions, insertions) are introduced into the cDNA clone using PCR-based methods. This allows for the targeted disruption of specific gene functions.

-

In Vitro Transcription: The full-length, linearized plasmid DNA is used as a template for in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) to generate infectious viral RNA. A 5' cap analog is typically included in the transcription reaction.

-

RNA Transfection: The in vitro-transcribed RNA is introduced into susceptible host cells (e.g., BHK-21 or C6/36 cells) by electroporation or lipid-mediated transfection.

-

Virus Recovery and Characterization: The transfected cells are cultured, and the supernatant is harvested to collect progeny virus. The recovered virus is then characterized for its phenotype, such as replication kinetics, plaque morphology, and protein expression, to determine the effect of the introduced mutation.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay is used to directly measure the enzymatic activity of the NS5 protein.

Methodology:

-

Recombinant Protein Expression and Purification: The DENV-4 NS5 gene, or its RdRp domain, is cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), a reducing agent (e.g., DTT), ribonucleotides (ATP, CTP, UTP, and a radiolabeled GTP, such as [α-³²P]GTP or [³H]-GTP), and an RNA template (e.g., a homopolymeric template like poly(C) or a heteropolymeric viral RNA sequence).[2][4][13]

-

Enzyme Reaction: The purified NS5 protein is added to the reaction mixture to initiate RNA synthesis. The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Detection of RNA Synthesis: The newly synthesized radiolabeled RNA is quantified. This can be done by precipitating the RNA with trichloroacetic acid (TCA) and collecting it on a filter, followed by scintillation counting.[2] Alternatively, the reaction products can be separated by gel electrophoresis and visualized by autoradiography.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions within the DENV-4 replication complex.

Methodology:

-

Cell Lysis: DENV-4 infected cells are lysed using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions. The lysate is cleared by centrifugation to remove cellular debris.

-

Immunoprecipitation: An antibody specific to a "bait" protein (e.g., NS4A) is added to the cell lysate and incubated to allow the antibody to bind to its target.

-

Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the Fc region of the antibody, thus capturing the antibody-bait protein complex.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The captured protein complex is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis by Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected "prey" protein (e.g., NS4B) to confirm the interaction.

Signaling Pathways and Logical Relationships

DENV-4 Polyprotein Processing Cascade

The processing of the DENV-4 polyprotein is a highly regulated cascade of proteolytic cleavages.

DENV-4 Replication Complex Formation

The formation of the replication complex involves the coordinated action of several non-structural proteins and the remodeling of host membranes.

This guide provides a foundational understanding of the DENV-4 genome and its gene products. Further research into the intricate interactions between viral and host factors will continue to illuminate the mechanisms of DENV-4 pathogenesis and reveal new targets for antiviral therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. uniprot.org [uniprot.org]

- 4. Complete coding sequence of dengue virus serotype 4 isolated from field-caught mosquitoes in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete Genome Sequence of a Dengue Virus Serotype 4 Strain Isolated in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete Genome Sequences of Three Laboratory Strains of Dengue Virus (Serotypes 2, 3, and 4) Available in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Cleavage of the dengue virus polyprotein at the NS3/NS4A and NS4B/NS5 junctions is mediated by viral protease NS2B-NS3, whereas NS4A/NS4B may be processed by a cellular protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro processing of dengue virus structural proteins: cleavage of the pre-membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. The making of dengue virus: NS4 & NS5 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. researchgate.net [researchgate.net]

- 15. Dengue Virus Capsid Protein Facilitates Genome Compaction and Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The making of dengue virus: NS1 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 17. Dengue Virus NS1 Enhances Viral Replication and Pro-Inflammatory Cytokine Production in Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Residues in the Dengue Virus Type 2 NS2B Cofactor That Are Critical for NS3 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of dengue virus NS4A and NS4B protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of Dengue Virus NS4A and NS4B Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

DENV-4 non-structural proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) roles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the seven non-structural (NS) proteins of Dengue virus serotype 4 (DENV-4), detailing their crucial roles in the viral life cycle, their interactions with host cellular machinery, and their potential as targets for antiviral therapies. The information presented is intended to be a valuable resource for researchers actively engaged in the fields of virology, immunology, and drug discovery.

NS1: The Multifunctional Glycoprotein

The non-structural protein 1 (NS1) is a highly conserved glycoprotein essential for viral replication and pathogenesis.[1] It exists in multiple oligomeric forms: as a monomer within the endoplasmic reticulum (ER), a dimer on the surface of infected cells, and a secreted hexamer in the patient's bloodstream, which serves as a diagnostic marker.[2][3]

Core Functions of NS1:

-

Viral Replication: Intracellular NS1 is a critical component of the viral replication complex.[3] It co-localizes with double-stranded RNA (dsRNA) and other viral proteins within ER-derived vesicle packets, where viral RNA synthesis occurs.[4]

-

Immune Evasion: Secreted NS1 plays a significant role in subverting the host immune response. It can bind to and inhibit components of the complement system, thereby protecting the virus from complement-mediated lysis.[1]

-

Pathogenesis: The hexameric form of NS1 is implicated in dengue pathogenesis, contributing to the vascular leakage characteristic of severe dengue.[1]

NS2A and NS2B: Key Players in Virion Assembly and Polyprotein Processing

NS2A and NS2B are small, hydrophobic transmembrane proteins that play critical roles in virion assembly and the processing of the viral polyprotein.

NS2A: A Multifunctional Organizer

NS2A is involved in both viral RNA synthesis and the assembly of new virus particles.[5] It is a component of the replication complex and is thought to help recruit other viral and host factors necessary for replication.[5] Furthermore, NS2A has been shown to antagonize the host's innate immune response by inhibiting the production of type I interferons (IFN-I).[4][6]

NS2B: The Essential Cofactor for NS3 Protease

The primary and most well-characterized role of NS2B is to act as a cofactor for the NS3 protease. A central hydrophilic region of NS2B is essential for this activity, forming a stable complex with the NS3 protease domain and enabling the cleavage of the DENV polyprotein.[7]

NS3: The Dual-Enzyme Powerhouse

NS3 is a large, multifunctional protein with two distinct enzymatic domains: a serine protease at its N-terminus and an RNA helicase/NTPase at its C-terminus.[8]

NS3 Protease:

The NS3 protease, in complex with its cofactor NS2B, is responsible for cleaving the viral polyprotein at multiple sites, releasing the individual non-structural proteins.[8] This processing is essential for the formation of a functional replication complex.

NS3 Helicase:

The NS3 helicase unwinds the viral dsRNA replication intermediate, allowing for the synthesis of new single-stranded RNA genomes. This process is fueled by the hydrolysis of nucleoside triphosphates (NTPs).[9]

Table 1: Kinetic Parameters of DENV NS3 Protease and Helicase

| Enzyme/Activity | Serotype | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| NS3 Protease | DENV-4 | eNS2B47NS3Pro | 38.32 ± 2.19 | 2.82 ± 0.03 | - | [10] |

| DENV-4 | bNS2B47NS3Pro | 20.71 ± 0.75 | 2.79 ± 0.05 | - | [10] | |

| DENV-4 | gNS2B47NS3Pro | 18.36 ± 0.81 | 1.56 ± 0.02 | - | [10] | |

| NS3 Helicase (ATPase) | DENV-2 | ATP | - | 2.91 ± 0.03 (-RNA) | - | [11] |

| DENV-2 | ATP | - | 28 ± 1 (+poly(A)) | - | [11] | |

| DENV-2 | SLA12 RNA | 0.5 | - | 28 | [12] | |

| DENV-2 | cSLA12 RNA | 0.86 | - | 9.3 | [12] |

NS4A and NS4B: Architects of the Replication Organelle

NS4A and NS4B are integral membrane proteins that induce the dramatic rearrangements of intracellular membranes, leading to the formation of the viral replication organelle.[13]

NS4A: A Scaffold for the Replication Complex

NS4A, along with NS4B, is a key organizer of the replication complex.[13] It is a small, hydrophobic protein that induces membrane curvature and, through self-oligomerization, helps to create the vesicular structures where viral replication occurs.[4]

NS4B: A Multifunctional Membrane Modulator

NS4B is a larger transmembrane protein that also plays a central role in the formation of the replication complex and in antagonizing the host's innate immune response.[4][6] It interacts with several other viral proteins, including NS3, and is essential for viral RNA synthesis.[14] The interaction between NS4A and NS4B is critical for their functions, with a reported dissociation constant (Kd) of approximately 50 nM for DENV-2.[2][8]

NS5: The Viral RNA Polymerase and Immune Antagonist

NS5 is the largest and most conserved of the DENV non-structural proteins.[15] It possesses two key enzymatic activities: an N-terminal methyltransferase (MTase) and a C-terminal RNA-dependent RNA polymerase (RdRp).[15]

NS5 RdRp:

The RdRp domain is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template.[16] This is the central process of viral replication.

NS5 MTase:

The MTase domain is involved in the capping of the 5' end of the newly synthesized viral RNA. This cap structure is crucial for the stability of the viral RNA and for its efficient translation into proteins.[15]

Immune Evasion:

NS5 is a potent antagonist of the host's type I interferon signaling pathway. It achieves this by binding to and mediating the degradation of the host protein STAT2, a key signaling molecule in the IFN pathway.[3][17][18]

Experimental Protocols

NS3 Protease Assay (Fluorogenic Substrate)

This protocol outlines a standard in vitro assay to measure the activity of the DENV NS2B-NS3 protease using a fluorogenic peptide substrate.

Materials:

-

Purified recombinant DENV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer containing 100 nM of the NS2B-NS3 protease to each well.

-

Add 1 µL of the diluted test compounds or vehicle control to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of 100 µM fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes a general method to investigate the interaction between two proteins (a "bait" protein and a "prey" protein) in DENV-infected cells.

Materials:

-

DENV-infected and mock-infected cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to the "bait" protein

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the DENV-infected and mock-infected cells with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the "bait" antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluates with a neutralizing buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" and "prey" proteins. The presence of the "prey" protein in the eluate from the DENV-infected sample but not the mock sample indicates an interaction.[19]

Signaling Pathways and Logical Relationships

DENV NS Protein Interference with Type I Interferon (IFN) Signaling

DENV has evolved multiple strategies to counteract the host's innate immune response, with the type I IFN pathway being a primary target. Several non-structural proteins play a role in this antagonism.

Caption: DENV non-structural proteins antagonize the host type I IFN signaling pathway.

DENV Replication Complex Formation

The formation of the DENV replication complex is a highly orchestrated process involving multiple non-structural proteins and the hijacking of host cell membranes.

Caption: Formation of the DENV replication complex on the ER membrane.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Innate Immunity to Dengue Virus Infection and Subversion of Antiviral Responses [escholarship.org]

- 5. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innate immunity to dengue virus infection and subversion of antiviral responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Dengue Virus NS4A and NS4B Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Thermodynamic and mechanistic analysis of the functional properties of dengue virus NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NS3 helicase from dengue virus specifically recognizes viral RNA sequence to ensure optimal replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Development and characterization of serotype-specific monoclonal antibodies against the dengue virus-4 (DENV-4) non-structural protein (NS1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The F1 Motif of Dengue Virus Polymerase NS5 Is Involved in Promoter-Dependent RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STAT2 signaling and dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NS5 of Dengue Virus Mediates STAT2 Binding and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core of DENV-4 Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dengue virus serotype 4 (DENV-4) replication cycle, focusing on the molecular mechanisms that underpin viral propagation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies. This document details the intricate host-virus interactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex molecular pathways.

The DENV-4 Viral Replication Cycle: A Molecular Journey

The replication of DENV-4 is a highly orchestrated process that occurs within the cytoplasm of infected host cells. It can be broadly divided into several key stages: attachment and entry, genome translation and replication, and finally, virion assembly and egress.

Attachment, Entry, and Fusion

The initiation of DENV-4 infection is a multi-step process involving attachment to the host cell surface, internalization via receptor-mediated endocytosis, and fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.

-

Attachment: The DENV-4 virion, a spherical particle of approximately 50 nm in diameter, initially attaches to the host cell surface through the interaction of its envelope (E) protein with various cellular attachment factors.[1] While a single definitive receptor has not been identified, heparan sulfate and other glycosaminoglycans are known to serve as initial attachment points, concentrating viral particles on the cell surface.[1]

-

Entry: Following attachment, the virus is internalized into the host cell via clathrin-mediated endocytosis.[2] This process involves the formation of a clathrin-coated pit that invaginates and pinches off to form an endosome containing the viral particle.

-

Fusion: As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH triggers a conformational change in the E protein, leading to the fusion of the viral envelope with the late endosomal membrane. This fusion event releases the viral nucleocapsid, containing the genomic RNA, into the cytoplasm, where replication can commence.

Genome Organization, Protein Translation, and Processing

The DENV-4 genome is a single-stranded, positive-sense RNA of approximately 10.7 kilobases. It contains a single open reading frame (ORF) that is flanked by 5' and 3' untranslated regions (UTRs). The ORF is translated into a single large polyprotein, which is subsequently cleaved by a combination of host and viral proteases to yield three structural proteins and seven non-structural (NS) proteins.[3][4][5]

-

Structural Proteins:

-

Capsid (C): Forms the nucleocapsid that encapsidates the viral RNA.

-

pre-Membrane (prM): A precursor to the membrane (M) protein, it plays a crucial role in the proper folding and assembly of the E protein and prevents its premature fusion during transport through the secretory pathway.

-

Envelope (E): The primary surface protein involved in receptor binding and membrane fusion.

-

-

Non-Structural (NS) Proteins:

-

NS1: A glycoprotein that plays a role in viral replication and immune evasion.[4]

-

NS2A and NS2B: Involved in polyprotein processing and the formation of the replication complex. NS2B acts as a cofactor for the NS3 protease.

-

NS3: A multifunctional protein with serine protease and RNA helicase/NTPase activities, essential for polyprotein processing and RNA replication.

-

NS4A and NS4B: Hydrophobic proteins that induce membrane rearrangements to form the viral replication compartments.[6][7] NS4A has also been implicated in the induction of autophagy.[7]

-

NS5: The largest and most conserved DENV protein, it possesses RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) activities, which are essential for viral RNA replication and capping.

-

RNA Replication

DENV-4 RNA replication takes place on the membranes of the endoplasmic reticulum (ER) within specialized virus-induced structures known as replication organelles (ROs). The positive-sense genomic RNA serves as a template for the synthesis of a complementary negative-sense RNA strand by the viral NS5 RdRp. This negative-sense RNA then acts as a template for the synthesis of new positive-sense genomic RNAs. These newly synthesized genomes can then be used for further translation, replication, or packaging into new virions.

Virion Assembly and Egress

The assembly of new DENV-4 virions is a complex process that occurs on the surface of the ER.

-

Nucleocapsid Formation: The newly synthesized genomic RNA is encapsidated by the capsid protein to form the nucleocapsid.

-

Budding: The nucleocapsid then buds into the lumen of the ER, acquiring a lipid envelope containing the prM and E proteins. This results in the formation of immature, non-infectious viral particles.

-

Maturation and Egress: These immature virions are transported through the host cell's secretory pathway. In the trans-Golgi network, the acidic environment triggers a conformational change in the prM-E heterodimers, exposing a cleavage site for the host protease furin. Cleavage of prM to M results in the formation of mature, infectious virions. These mature virions are then released from the cell via exocytosis.

Quantitative Data on DENV-4 Replication

The kinetics of DENV-4 replication can vary depending on the host cell line and the multiplicity of infection (MOI). The following tables summarize representative quantitative data from the literature.

| Cell Line | MOI | Time Post-Infection (hours) | Viral Titer (FFU/mL or PFU/mL) | Reference |

| Vero | 0.01 | 24 | ~1 x 10^3 | [8] |

| 48 | ~1 x 10^5 | [8] | ||

| 72 | ~1 x 10^6 | [8] | ||

| 96 | ~5 x 10^6 | [8] | ||

| 120 | ~1 x 10^7 | [8] | ||

| C6/36 | 0.1 | 24 | ~1 x 10^4 | [2] |

| 48 | ~1 x 10^6 | [2] | ||

| 72 | ~5 x 10^6 | [2] | ||

| 96 | ~1 x 10^7 | [2] | ||

| 120 | ~8 x 10^6 | [2] | ||

| BHK-21 | Not Specified | 96 | Plaques observed | [9][10] |

| Human Endothelial Cells | Not Specified | Not Specified | Susceptible to DENV-4 | [11][12] |

Table 1: DENV-4 Replication Kinetics in Various Cell Lines. FFU: Focus Forming Units; PFU: Plaque Forming Units. Viral titers are approximate and can vary between experiments.

| Cell Line | DENV-4 Strain | Peak Titer (FFU/mL) | Days Post-Infection at Peak | Reference |

| iPS-DC | Not Specified | ~1 x 10^6 | 4 | [13] |

| Vero | Not Specified | ~1 x 10^5 | 4 | [13] |

| K562 | Not Specified | ~1 x 10^4 | 4 | [13] |

| C6/36 | SS12/66 (DF) | ~8 x 10^6 | 5 | [2] |

| C6/36 | SS12/67 (DHF) | ~1 x 10^7 | 5 | [2] |

Table 2: Peak Viral Yields of DENV-4 in Different Cell Lines. iPS-DC: induced Pluripotent Stem Cell-derived Dendritic Cells; DF: Dengue Fever; DHF: Dengue Hemorrhagic Fever.

DENV-4 and Host Signaling Pathways

DENV-4 has evolved sophisticated mechanisms to manipulate host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response.

Evasion of the Interferon Response

The type I interferon (IFN) system is a critical component of the innate immune response to viral infections. DENV has developed multiple strategies to counteract this response. Several DENV non-structural proteins, including NS2A, NS4A, and NS4B, have been shown to inhibit IFN signaling by preventing the phosphorylation and activation of STAT1.[14][15][16] Furthermore, the NS5 protein can mediate the degradation of STAT2, a key component of the IFN signaling cascade.[16]

References

- 1. Host factors and genetic polymorphisms influencing dengue infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the virus propagation profile of 14 dengue virus isolates in Aedes albopictus C6/36 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dengue virus life cycle: viral and host factors modulating infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of Autophagy in Dengue Virus Infection: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dengue virus pathogenesis and host molecular machineries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dengue virus and the host innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dengue Virus and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of Mature DENVs via Genetic Modification and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of dengue virus plaques under serum-free overlay medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Dengue virus susceptibility in novel immortalized myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dengue Virus Control of Type I IFN Responses: A History of Manipulation and Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Epidemiology and Global Distribution of Dengue Virus Serotype 4 (DENV-4) Genotypes: A Technical Guide

Abstract

Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health concern, with four distinct serotypes (DENV-1, -2, -3, and -4) co-circulating in many endemic regions. DENV-4, while historically less prevalent than other serotypes, is increasingly associated with significant outbreaks and severe disease. This technical guide provides an in-depth overview of the epidemiology and global distribution of DENV-4 genotypes for researchers, scientists, and drug development professionals. We summarize the current understanding of DENV-4 genetic diversity, the geographical spread of its major genotypes, and the molecular techniques used for their characterization. This guide includes a compilation of quantitative data on genotype prevalence, detailed experimental protocols for DENV-4 genotyping, and visualizations of key experimental workflows and the global distribution of DENV-4 genotypes to facilitate a comprehensive understanding of its molecular epidemiology.

Introduction

Dengue virus serotype 4 (DENV-4) was first isolated in the Philippines in 1953.[1] While often circulating at lower levels compared to other serotypes, DENV-4 is a significant contributor to the global dengue burden and is capable of causing the full spectrum of dengue disease, from mild dengue fever to severe dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[1][2] The genetic diversity within DENV-4 is categorized into distinct genotypes, which exhibit different geographical distributions and evolutionary dynamics. Understanding the epidemiology and global spread of these genotypes is crucial for public health surveillance, vaccine development, and the design of effective antiviral therapies. This guide aims to provide a comprehensive technical resource on the molecular epidemiology of DENV-4 genotypes.

DENV-4 Genotypes and their Global Distribution

Phylogenetic analysis of the DENV-4 envelope (E) gene has led to the classification of the virus into several genotypes. The most commonly recognized are Genotype I, Genotype II, and a Sylvatic genotype.[1][3] Some studies also refer to a distinct Genotype III, primarily found in Asia.[2][3]

-

Genotype I: This genotype is predominantly found in Southeast Asia and the Indian subcontinent.[1][2] Studies have traced its origin to the Philippines, with subsequent spread to countries like Thailand, Vietnam, Myanmar, Sri Lanka, and India.[1][2] Thailand has been identified as a major hub for the regional and global dissemination of Genotype I.[2]

-

Genotype II: Genotype II has a more widespread global distribution, circulating in Asia, the Pacific, and the Americas.[2][4] It is the predominant genotype in the Americas.[5] This genotype is further divided into two clades, IIa and IIb.[4]

-

Genotype III: This genotype has been reported with a more restricted circulation, primarily in Asia, with notable prevalence in Thailand.[2][3]

-

Sylvatic Genotype: The sylvatic genotype circulates in a non-human primate transmission cycle in forested areas of Malaysia.[2] While primarily found in monkeys, there is evidence of occasional spillover into human populations.

The global distribution of these genotypes is dynamic, with ongoing evolution and migration leading to the introduction of genotypes into new regions.

Data Presentation: Prevalence of DENV-4 Genotypes in Selected Countries

The following table summarizes findings on the prevalence of DENV-4 genotypes from various molecular epidemiology studies. It is important to note that surveillance data is not uniformly available for all regions, and the reported prevalence can vary depending on the study period and sampling methods.

| Country/Region | Predominant DENV-4 Genotype(s) | Study Period | Key Findings & Citations |

| Southeast Asia | |||

| Laos | Genotype I | 2013-2019 | DENV-4 emerged as a major cause of epidemics from 2015-2019, with Genotype I being the circulating strain.[2] |

| Thailand | Genotypes I and III | 1973-2007 | Co-circulation of Genotypes I and III has been observed, with Genotype I being predominant in more recent studies.[3][6] |

| Vietnam | Genotype I | 2013 | A large outbreak in 2013 saw a high prevalence of DENV-4 Genotype I, accounting for 48.9% of cases.[1] |

| Myanmar | Genotype I | 2013 | Co-circulated with other DENV serotypes in a major outbreak.[1] |

| Indonesia | Genotype II | 2019 | Genotype II was the primary cause of DENV-4 outbreaks in Java.[7] |

| Malaysia | Genotype IIa | - | Jember DENV-4 strains were found to be Genotype IIa.[8] |

| South Asia | |||

| India | Genotype I | 2016-2018 | Genotype I is the predominant DENV-4 genotype circulating in India.[9][10] |

| Sri Lanka | Genotype I | 2012 | DENV-4 Genotype I infections were commonly observed during the 2012 epidemic.[1] |

| The Americas | |||

| Panama | Genotype IIb | 2023-2024 | Re-emergence of DENV-4 after 23 years, with the circulating strain identified as Genotype IIb.[11] |

| Puerto Rico | Genotype II | 1980s-1990s | Genotype II has been circulating on the island for several decades.[7] |

| Brazil | Genotype I and II | 2008-2013 | Genotype II is the predominant circulating strain, however, there has been a report of the introduction of Genotype I.[10][12] |

| Other Regions | |||

| China (Yunnan) | Genotype I | 2013-2016 | Both imported and autochthonous cases of Genotype I have been detected.[1] |

Experimental Protocols for DENV-4 Genotyping

The molecular characterization of DENV-4 genotypes relies on a series of laboratory procedures, from sample collection to phylogenetic analysis. The following sections provide a detailed overview of the key experimental methodologies.

Viral RNA Extraction

The first step in the molecular analysis of DENV-4 is the extraction of viral RNA from clinical samples, typically serum or plasma, or from infected mosquito vectors.

Protocol: Viral RNA Extraction from Serum/Plasma

This protocol is a generalized procedure based on commercially available viral RNA extraction kits (e.g., QIAamp Viral RNA Mini Kit, Qiagen).

-

Sample Preparation:

-

Thaw frozen serum or plasma samples on ice.

-

Centrifuge the sample at low speed (e.g., 2,000 x g for 5 minutes) to pellet any cellular debris.

-

-

Lysis:

-

Pipette 140 µL of the clarified serum or plasma into a sterile microcentrifuge tube.

-

Add 560 µL of Buffer AVL (containing carrier RNA) to the sample. Mix by pulse-vortexing for 15 seconds.

-

Incubate at room temperature for 10 minutes to ensure complete viral lysis.

-

-

Ethanol Addition:

-

Add 560 µL of 96-100% ethanol to the lysate and mix thoroughly by pulse-vortexing.

-

-

Binding:

-

Carefully apply the mixture to a QIAamp Mini spin column in a 2 mL collection tube.

-

Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

-

-

Washing:

-

Place the spin column in a clean 2 mL collection tube.

-

Add 500 µL of Buffer AW1 and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.

-

Add 500 µL of Buffer AW2 and centrifuge at full speed (20,000 x g) for 3 minutes to dry the membrane.

-

-

Elution:

-

Place the spin column in a sterile 1.5 mL microcentrifuge tube.

-

Add 60 µL of Buffer AVE (elution buffer) directly to the center of the membrane.

-

Incubate at room temperature for 1 minute.

-

Centrifuge at 6,000 x g for 1 minute to elute the RNA.

-

-

Storage:

-

The eluted RNA is ready for immediate use in downstream applications or can be stored at -80°C for long-term storage.

-

RT-PCR and Envelope (E) Gene Amplification

Reverse transcription-polymerase chain reaction (RT-PCR) is used to convert the viral RNA into complementary DNA (cDNA) and then amplify a specific target region, typically the envelope (E) gene, for sequencing and genotyping.

Protocol: One-Step RT-PCR for DENV-4 E Gene Amplification

This protocol is a generalized procedure and may require optimization based on the specific primers and reagents used.

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction:

-

12.5 µL of 2x Reaction Mix (containing dNTPs and buffer)

-

1.0 µL of DENV-4 specific forward primer (10 µM)

-

1.0 µL of DENV-4 specific reverse primer (10 µM)

-

0.5 µL of RT/Taq enzyme mix

-

5.0 µL of nuclease-free water

-

-

Vortex the master mix gently and spin down.

-

Aliquot 20 µL of the master mix into sterile PCR tubes.

-

Add 5 µL of the extracted viral RNA to each tube.

-

-

Thermal Cycling:

-

Place the PCR tubes in a thermal cycler and run the following program:

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 95°C for 15 minutes

-

40 Cycles:

-

94°C for 30 seconds (Denaturation)

-

55°C for 30 seconds (Annealing - temperature may need optimization)

-

72°C for 1 minute 30 seconds (Extension)

-

-

Final Extension: 72°C for 10 minutes

-

Hold: 4°C

-

-

-

Amplicon Verification:

-

Analyze 5 µL of the PCR product on a 1.5% agarose gel stained with a nucleic acid dye (e.g., SYBR Safe).

-

A band of the expected size (approximately 1485 bp for the full E gene) should be visible under UV illumination.

-

Sanger Sequencing

The amplified E gene product is then sequenced to determine its nucleotide sequence.

Protocol: Sanger Sequencing of Purified PCR Products

-

PCR Product Purification:

-

Excise the DNA band of the correct size from the agarose gel.

-

Purify the DNA from the gel slice using a commercial gel extraction kit (e.g., QIAquick Gel Extraction Kit, Qiagen), following the manufacturer's instructions.

-

Alternatively, treat the PCR product with ExoSAP-IT to remove unincorporated primers and dNTPs.

-

-

Sequencing Reaction:

-

Prepare sequencing reactions using the purified PCR product as a template and the same forward and reverse primers used for amplification (or internal sequencing primers).

-

The sequencing reaction typically includes the template DNA, a sequencing primer, a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

-

Capillary Electrophoresis:

-

The products of the sequencing reaction are separated by size using capillary electrophoresis on an automated DNA sequencer.

-

-

Data Analysis:

-

The sequencer software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide.

-

The raw sequence data is then assembled and edited using sequence analysis software (e.g., Geneious, Sequencher).

-

Phylogenetic Analysis

The obtained E gene sequences are compared with reference sequences of known DENV-4 genotypes to determine the genotype of the isolate.

Protocol: Phylogenetic Tree Construction

-

Sequence Alignment:

-

Align the newly obtained E gene sequence with a dataset of reference DENV-4 sequences from GenBank representing all known genotypes.

-

Use a multiple sequence alignment program such as MAFFT or ClustalW.

-

-

Phylogenetic Model Selection:

-

Determine the best-fit nucleotide substitution model for the alignment using software like jModelTest or MEGA.

-

-

Tree Inference:

-

Construct the phylogenetic tree using a method such as Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian inference (e.g., using MrBayes or BEAST).

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software like FigTree or MEGA.

-

The genotype of the unknown isolate is determined by its clustering with the reference sequences of a specific genotype. The statistical support for the branching patterns is typically assessed using bootstrap analysis or posterior probabilities.[7]

-

Signaling Pathways in DENV-4 Infection

Dengue virus infection triggers a complex interplay with the host's cellular signaling pathways, often manipulating them to facilitate viral replication and evade the immune response. While research on genotype-specific differences in signaling is ongoing, several key pathways are known to be involved in DENV infection in general.

Upon entry into the host cell, DENV is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which initiate an innate immune response. This leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[13] However, DENV has evolved mechanisms to counteract these responses. For instance, DENV non-structural (NS) proteins can interfere with IFN signaling by targeting components of the JAK-STAT pathway.[13]

The virus also interacts with host factors to facilitate its replication. The DENV envelope (E) protein binds to various host cell receptors to mediate entry.[14] Once inside, the virus utilizes the host's endoplasmic reticulum (ER) for replication, which can induce ER stress and trigger the unfolded protein response (UPR).[15]

Further research is needed to elucidate the specific ways in which different DENV-4 genotypes may modulate these and other signaling pathways, which could potentially explain differences in their virulence and transmission dynamics.

Visualizations

Global Distribution of DENV-4 Genotypes

Caption: Global distribution of major DENV-4 genotypes.

Experimental Workflow for DENV-4 Genotyping

References

- 1. researchgate.net [researchgate.net]

- 2. Dengue Virus: Host-Pathogen Interactions and Emerging Role of DNA Vaccines - MedCrave online [medcraveonline.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Dysregulated immune cell responses in severe dengue pathogenesis [frontiersin.org]

- 6. Current Understanding of the Pathogenesis of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phylogenetic Analysis of Dengue Virus Types 1 and 4 Circulating in Puerto Rico and Key West, Florida, during 2010 Epidemics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eeb.lu.lv [eeb.lu.lv]

- 9. Ultra-rapid, simple, sensitive, and economical silica method for extraction of dengue viral RNA from clinical specimens and mosquitoes by reverse transcriptase-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Global and local evolutionary dynamics of Dengue virus serotypes 1, 3, and 4 | Epidemiology & Infection | Cambridge Core [cambridge.org]

- 12. Immune-Mediated Pathogenesis in Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Innate and adaptive immune evasion by dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hijacking the Host Immune Cells by Dengue Virus: Molecular Interplay of Receptors and Dengue Virus Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dengue virus pathogenesis and host molecular machineries - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Evolutionary Dynamics and Phylogenetic Analysis of Dengue Virus Serotype 4 (DENV-4)

This technical guide provides a comprehensive overview of the evolutionary dynamics and phylogenetic analysis of Dengue Virus Serotype 4 (DENV-4). It is designed to serve as a resource for researchers, scientists, and professionals involved in virology, epidemiology, and the development of antiviral drugs and vaccines. This document synthesizes key findings on the genetic diversity, evolutionary rates, and phylogenetic relationships of DENV-4 genotypes, supported by quantitative data, detailed methodologies, and visual diagrams.

Introduction to DENV-4

Dengue virus (DENV), a mosquito-borne flavivirus, is a major global health concern, with four antigenically distinct serotypes (DENV-1, -2, -3, and -4).[1][2] While all serotypes can cause a spectrum of illness from asymptomatic infection to severe dengue, DENV-4 has historically been associated with a lower prevalence worldwide compared to other serotypes.[3] However, its clinical significance is notable, as it can cause severe manifestations, including dengue hemorrhagic fever (DHF).[3]

DENV-4 is classified into several genotypes based on the nucleotide sequence of the envelope (E) gene, the most commonly used target for genotyping.[4] The primary genotypes include I, II, III, and a distinct Sylvatic genotype.[3][5] In recent classifications, Genotype II is sometimes further divided into IIa and IIb.[6] These genotypes exhibit distinct geographical distributions and evolutionary histories.[2][7][8] Understanding the evolutionary dynamics of these genotypes is critical for tracking viral spread, predicting disease outbreaks, and designing effective vaccines and therapeutics.[2][9]

Evolutionary Dynamics of DENV-4

The evolution of DENV-4 is shaped by a combination of factors including nucleotide substitution rates, selection pressures, and population dynamics.

2.1. Evolutionary Rates

The rate of evolution for DENV-4, typically measured in nucleotide substitutions per site per year, is comparable to other RNA viruses. However, rates can vary between genotypes and over different time periods. Studies based on the E gene and whole genomes have provided key estimates. For instance, the overall evolution rate for DENV-4 Genotype I has been estimated at approximately 9.74 × 10⁻⁴ substitutions/site/year.[3] Other studies have reported rates for the entire DENV-4 serotype ranging from 6.02 × 10⁻⁴ to 6.23 × 10⁻⁴ substitutions/site/year.[10][11][12] Interestingly, some analyses have noted variations in evolutionary rates between older and more recent isolates, with post-1990 DENV-4 E gene isolates evolving faster (9.91 × 10⁻⁴) than pre-1990 isolates (7.52 × 10⁻⁴).[13]

2.2. Time to Most Recent Common Ancestor (tMRCA)

Molecular clock analyses are used to estimate the timeframe of the emergence and divergence of viral lineages. The tMRCA for all epidemic DENV-4 genotypes from the ancestral sylvatic strains is estimated to be around the year 1762.[13] More recent divergences, such as the emergence of Genotype I, are traced back to approximately 1943.[11] The tMRCA for the widespread DENV-4 Genotype I is estimated to be around 1956.[3]

2.3. Population Dynamics and Selection Pressures

The demographic history of DENV-4 genotypes often shows fluctuations in effective population size over time, which can correlate with epidemic events.[3] For example, the population size of DENV-4 in India saw a significant rise between 2010 and 2015.[11]

The evolution of DENV-4 is predominantly governed by purifying (negative) selection, which acts to remove deleterious mutations and maintain protein function.[3] However, episodic positive selection has been identified in specific genes, notably the envelope (E) and non-structural (NS) proteins like NS2A and NS3.[8][9] This positive selection can be driven by the host immune response and may contribute to the emergence of new, antigenically distinct viral lineages.[9] For instance, the emergence of the highly divergent DENV-4-Id lineage in South India has been linked to immune escape.[9]

2.4. Recombination

While long considered rare in flaviviruses, evidence of intra-serotype recombination in natural DENV populations has been documented.[14][15] Recombination events, where different viral strains co-infecting a host exchange genetic material, can play a significant role in generating genetic diversity and potentially creating novel, successful viral strains.[14]

Data Presentation: Quantitative Evolutionary Metrics

The following tables summarize key quantitative data from various phylogenetic studies on DENV-4.

Table 1: Evolutionary Rates of DENV-4 and its Genotypes/Clades

| Virus/Genotype/Clade | Mean Substitution Rate (substitutions/site/year) | 95% HPD/CI Interval | Gene Region | Reference |

| DENV-4 (Overall) | 6.23 × 10⁻⁴ | 4.64 × 10⁻⁴ – 7.89 × 10⁻⁴ | CprM | [10][11] |

| DENV-4 (Overall) | 6.02 × 10⁻⁴ | Not specified | E gene | [12] |

| DENV-4 Genotype I | 9.74 × 10⁻⁴ | 8.68 × 10⁻⁴ – 10.82 × 10⁻⁴ | E gene | [3] |

| DENV-4 Genotype I, Clade II | 11.3 × 10⁻⁴ | Not specified | E gene | [3] |

| DENV-4 Genotype I, Clade V | 8.66 × 10⁻⁴ | Not specified | E gene | [3] |

| DENV-4 (Thailand, 1991-2007) | 6.4 × 10⁻⁵ | Not specified | E gene | [16] |

| DENV-4 E gene (post-1990) | 9.91 × 10⁻⁴ | 9.23 × 10⁻⁴ – 10.59 × 10⁻⁴ | E gene | [13] |

| DENV-4 E gene (pre-1990) | 7.52 × 10⁻⁴ | 6.48 × 10⁻⁴ – 8.56 × 10⁻⁴ | E gene | [13] |

Table 2: Time to Most Recent Common Ancestor (tMRCA) for DENV-4 Lineages

| Lineage | Estimated tMRCA (Year) | 95% HPD/CI Interval (Year) | Reference |

| All DENV-4 Genotypes (from Sylvatic) | 1762 | Not specified | [13] |

| All DENV-4 Genotypes (Root of tree) | 1840 | 1784–1889 | [10][11] |

| DENV-4 Genotype I | 1943 | 1932–1953 (approx.) | [11] |

| DENV-4 Genotype I (Overall) | 1956 | 1955–1956 | [3] |

| DENV-4 Genotype I, Clade I | 1991 | Not specified | [3] |

| DENV-4 Genotype I, Clade II | 1990 | Not specified | [3] |

| DENV-4 Genotype I, Clade III | 1977 | Not specified | [3] |

| DENV-4 Genotype I, Clade IV | 1971 | Not specified | [3] |

| DENV-4 Genotype I, Clade V | 1962 | Not specified | [3] |

Phylogenetic Analysis of DENV-4

Phylogenetic analysis is essential for classifying DENV-4 into distinct genotypes and understanding their global dissemination pathways.

4.1. DENV-4 Genotypes and Distribution

-

Genotype I: This is a predominant and geographically widespread genotype, primarily found in Southeast Asia and the Indian subcontinent.[3][9] Studies suggest it originated in the Philippines and subsequently spread to Thailand, which acted as a major hub for its further distribution.[3][17]

-

Genotype II: This genotype is prevalent in Indonesia, the Caribbean, and the Americas.[1][7][18]

-

Genotype III: This genotype has been detected sporadically in Asia.[6]

-

Sylvatic Genotype: This genotype is maintained in an enzootic cycle involving non-human primates and arboreal mosquitoes in Asia and has not been shown to cause major human epidemics.[19]

4.2. Phylogenetic Relationships

Phylogenetic trees consistently show that the epidemic genotypes (I, II, and III) diverged from the ancestral Sylvatic genotype.[13] Within each genotype, distinct clades or lineages often emerge that are associated with specific geographic regions or time periods, reflecting localized evolution and transmission.[3][8] For example, within Genotype I, five distinct clades have been identified that diverged between 1957 and 1990.[3][17]

Experimental Protocols and Methodologies

The evolutionary and phylogenetic analysis of DENV-4 relies on robust computational methodologies.

5.1. Sequence Acquisition and Alignment

-

Sequencing: Viral RNA is extracted from patient sera or infected mosquito pools. The gene of interest (commonly the full E gene) or the complete viral genome is amplified using reverse transcription-polymerase chain reaction (RT-PCR) and then sequenced.[20]

-

Dataset Assembly: Newly generated sequences are combined with publicly available sequences from databases like GenBank to create a comprehensive dataset for analysis.[10][11]

-

Alignment: Sequences are aligned using algorithms like MUSCLE or ClustalW to ensure that homologous nucleotide positions are correctly matched for comparison.

5.2. Phylogenetic Reconstruction Two primary methods are used for reconstructing phylogenetic trees:

-

Maximum Likelihood (ML) Analysis:

-

Model Selection: An appropriate nucleotide substitution model (e.g., GTR+G, TN93+G) is selected based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[19][21]

-

Tree Inference: An ML tree is inferred using software like PhyML or MEGA.[21][22]

-

Branch Support: The reliability of the tree topology is assessed using bootstrapping, typically with 1,000 replicates.[19][22]

-

-

Bayesian Phylogenetic Analysis (BEAST):

-

Model Priors: This method uses a Bayesian Markov Chain Monte Carlo (MCMC) approach. It requires setting priors for the substitution model, molecular clock model (Strict vs. Relaxed), and coalescent tree prior (e.g., Bayesian Skyline).[10][11][13]

-

MCMC Simulation: The analysis is run for millions of generations in software like BEAST, sampling parameters at regular intervals.[13]

-

Convergence Check: The results are checked for convergence using software like Tracer to ensure effective sample sizes (ESS) are adequate (typically >200).[13]

-

Tree Annotation: A Maximum Clade Credibility (MCC) tree is generated, which represents the most probable tree topology, with nodes annotated with posterior probabilities indicating statistical support.[17]

-

Mandatory Visualizations

Diagram 1: Generalized Phylogenetic Tree of DENV-4 Genotypes

Caption: Phylogenetic relationships among the major DENV-4 genotypes.

Diagram 2: Experimental Workflow for Bayesian Phylogenetic Analysis

Caption: Standard workflow for Bayesian evolutionary analysis of DENV-4.

Diagram 3: Dissemination Pathway of DENV-4 Genotype I

References

- 1. Molecular Evolution of Dengue Viruses: Contributions of Phylogenetics to Understanding the History and Epidemiology of the Preeminent Arboviral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phylogenetic analysis revealed the co-circulation of four dengue virus serotypes in Southern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolutionary dynamics of DENV 4 genotype I over a 60-year period - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular genotyping of dengue viruses by phylogenetic analysis of the sequences of individual genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic Variation between Dengue Virus Type 4 Strains Impacts Human Antibody Binding and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular evolution and phylogeny of dengue-4 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population genomics of dengue virus serotype 4: insights into genetic structure and evolution | Semantic Scholar [semanticscholar.org]

- 9. Evolutionary dynamics of dengue virus in India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cambridge.org [cambridge.org]

- 11. Global and local evolutionary dynamics of Dengue virus serotypes 1, 3, and 4 | Epidemiology & Infection | Cambridge Core [cambridge.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Global Evolutionary History and Dynamics of Dengue Viruses Inferred from Whole Genome Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Phylogenetic evidence for recombination in dengue virus [tree.bio.ed.ac.uk]

- 16. Molecular evolution and epidemiology of four serotypes of dengue virus in Thailand from 1973 to 2007 | Epidemiology & Infection | Cambridge Core [cambridge.org]

- 17. The evolutionary dynamics of DENV 4 genotype I over a 60-year period | PLOS Neglected Tropical Diseases [journals.plos.org]

- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 19. Phylogenetic Analysis of Dengue Virus Types 1 and 4 Circulating in Puerto Rico and Key West, Florida, during 2010 Epidemics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Decoding DENV-4 Entry: A Technical Guide to Cellular Receptors and Invasion Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the cellular receptors and entry mechanisms of Dengue virus serotype 4 (DENV-4). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current literature to offer a comprehensive overview of the molecular interactions and cellular pathways DENV-4 exploits to initiate infection. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological processes to facilitate a deeper understanding and aid in the development of novel antiviral strategies.

Cellular Receptors for DENV-4: The Initial Foothold

Dengue virus serotype 4, like other serotypes, does not utilize a single, unique receptor for entry into host cells. Instead, it employs a multi-step process involving attachment factors and primary receptors, with receptor usage varying depending on the host cell type. The primary interaction is mediated by the viral envelope (E) protein.

Key molecules implicated in DENV-4 entry include:

-

Heparan Sulfate (HS): A glycosaminoglycan found on the surface of many cell types, HS is considered a primary attachment factor for all DENV serotypes. The positively charged domains of the DENV E protein are thought to interact with the negatively charged sulfate groups of HS, concentrating viral particles on the cell surface. While specific binding affinity data for DENV-4 is limited, studies on DENV-2 have shown a high-affinity interaction with heparin (a structural analog of HS), with a dissociation constant (Kd) in the nanomolar range, suggesting a strong initial binding event[1][2]. Molecular evidence confirms that the domain III of the DENV-4 envelope protein binds to heparan sulfate[3].

-

Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN/CD209): This C-type lectin is highly expressed on dendritic cells, which are primary targets of DENV infection. DC-SIGN recognizes high-mannose N-glycans on the viral E protein and can mediate infection with all four DENV serotypes[4][5]. While it functions as an attachment factor, it is debated whether it also acts as a true entry receptor or hands off the virus to another receptor for internalization[6].

-

Other Potential Receptors: A variety of other host proteins have been identified as potential receptors or co-receptors for DENV, although their specific roles in DENV-4 entry are less characterized. These include the mannose receptor on macrophages, TIM and TAM receptors, and laminin receptor, among others. The dopamine D2 receptor has also been proposed as a potential host receptor for DENV[7].

Quantitative Insights into DENV-4 Entry and Inhibition

The development of antiviral therapies targeting viral entry requires a quantitative understanding of virus-receptor interactions and the efficacy of potential inhibitors. The following tables summarize available quantitative data related to DENV-4 entry.

| Interaction | Parameter | Value | Method | Reference |

| DENV Envelope Protein - Heparin | Dissociation Constant (Kd) | 56 nM (for DENV-2) | Surface Plasmon Resonance (SPR) | [1] |

| DENV Envelope Protein - Heparin | Dissociation Constant (Kd) | 8.83 nM (for DENV-2) | Solution Competition SPR | [2] |

| DENV - Dopamine D2 Receptor | Binding Force | 50-60 pN | Optical Tweezers |

Table 1: Quantitative Analysis of DENV-Receptor Interactions. Note: Data specific to DENV-4 is limited; values for DENV-2 are provided as a reference for the interaction with heparan sulfate.

| Inhibitor | Target | IC50/EC50 (DENV-4) | Assay | Reference |

| CVM-2-12-3 | Viral Entry | IC90: 17.5 µM | Not specified | [8] |

| P02 | E Glycoprotein | IC50: 13 ± 3 µM (DENV-2) | Not specified | [9] |

| Compound 6 | Viral Entry | EC50: 0.068 - 0.49 µM (all serotypes) | Plaque Reduction Assay | [9] |

| NITD448 | E Glycoprotein | EC50: 9.8 µM (DENV-2) | Plaque Reduction Assay | [9] |

| A5 | Viral Entry | IC50: 1.2 µM (DENV-2) | Not specified | [9] |

Table 2: Inhibitors of DENV Entry. Note: This table includes inhibitors for which activity against DENV has been reported. Data specific to DENV-4 is noted where available.

Mechanisms of DENV-4 Internalization

Following attachment to the host cell surface, DENV-4 is internalized primarily through receptor-mediated endocytosis. The specific pathway can be cell-type dependent.

Clathrin-Mediated Endocytosis

The most well-characterized entry route for DENV is clathrin-mediated endocytosis. This process involves the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles containing the virus particle. Studies have shown that infection of human hepatic cells (Huh7) with all four DENV serotypes is potently inhibited by siRNAs targeting genes associated with this pathway[10].

Caption: Clathrin-mediated endocytosis of DENV-4.

Other Entry Pathways

While clathrin-mediated endocytosis is a major route, evidence suggests that DENV can also utilize other pathways, such as macropinocytosis and clathrin-independent endocytosis, depending on the cell type and experimental conditions. However, the specific involvement of these pathways in DENV-4 infection is less well-defined.

Post-Internalization Events: Viral Fusion and Genome Release

Once inside the endosome, the acidic environment triggers a conformational change in the DENV E protein. This change exposes a fusion loop, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes. This fusion event releases the viral RNA genome into the cytoplasm, where it can be translated to produce viral proteins and initiate replication.

Signaling Pathways Activated During DENV-4 Entry

The interaction of DENV-4 with cellular receptors can trigger intracellular signaling cascades that may facilitate viral entry and replication. Proteomic and phosphoproteomic studies of DENV-infected cells have identified several host proteins that are differentially regulated, suggesting the involvement of various signaling pathways. While a complete picture of DENV-4-specific entry signaling is not yet available, analysis of host cell responses to DENV infection points towards the modulation of pathways involved in transcription, RNA processing, and the immune response[11][12][13][14]. For instance, DENV infection has been shown to dysregulate the PI3K/AKT/mTOR signaling pathway in megakaryocytes[7].

Caption: Putative signaling pathways modulated by DENV-4 entry.

Detailed Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for measuring neutralizing antibodies against DENV.

Principle: This assay measures the ability of antibodies in a serum sample to neutralize DENV and prevent the formation of plaques (areas of cell death) in a monolayer of susceptible cells.

Materials:

-

Vero or LLC-MK2 cells

-

DENV-4 virus stock of known titer

-

Test serum samples

-

Cell culture medium (e.g., MEM with FBS)

-

Semi-solid overlay (e.g., carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero or LLC-MK2 cells in 24-well plates and incubate until a confluent monolayer is formed (approximately 95% confluency)[15].

-

Serum Dilution: Prepare serial dilutions of heat-inactivated test serum in cell culture medium.

-

Virus-Antibody Incubation: Mix the diluted serum with a standardized amount of DENV-4 (typically 40-120 plaque-forming units per well) and incubate for 1 hour at 37°C to allow antibodies to bind to the virus[15].

-

Inoculation: Add the virus-antibody mixture to the cell monolayers and incubate for 90 minutes at 37°C[15].

-

Overlay: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 5-10 days).

-

Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: The neutralization titer (PRNT50) is the reciprocal of the highest serum dilution that reduces the number of plaques by 50% compared to the virus control wells[15][16].

Flow Cytometry-Based Internalization Assay

This assay provides a quantitative measure of DENV internalization into host cells.

Principle: Cells are incubated with fluorescently labeled DENV, and after allowing for internalization, extracellularly bound virus is quenched or removed. The fluorescence intensity of the cells, which corresponds to the amount of internalized virus, is then measured by flow cytometry.

Materials:

-

Host cells (e.g., U937 cells expressing DC-SIGN)

-

DENV-4 virus stock

-

Fluorescent dye for labeling virus (e.g., DiD)

-

Anti-DENV E protein antibody (e.g., 4G2) conjugated to a fluorophore

-

Trypan blue or acid glycine solution to quench extracellular fluorescence

-

Flow cytometer

Procedure:

-

Virus Labeling (Optional): Label DENV-4 with a fluorescent dye according to the manufacturer's protocol.

-

Cell Infection: Incubate host cells with the labeled or unlabeled DENV-4 at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours) at 37°C to allow for internalization.

-

Removal of Extracellular Virus:

-

Quenching: Add trypan blue to quench the fluorescence of extracellularly bound virus.

-

Acid Wash: Alternatively, treat the cells with a low pH solution like acid glycine to inactivate extracellular virus[17].

-

-

Intracellular Staining (for unlabeled virus): If using unlabeled virus, fix and permeabilize the cells, then stain with a fluorescently labeled anti-DENV antibody.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the fluorescence intensity to quantify the percentage of infected cells and the mean fluorescence intensity, which correlates with the amount of internalized virus[18].

Caption: Workflow for a flow cytometry-based DENV-4 internalization assay.

Conclusion and Future Directions

The entry of DENV-4 into host cells is a complex and multifaceted process involving initial attachment to cell surface molecules like heparan sulfate and DC-SIGN, followed by internalization predominantly through clathrin-mediated endocytosis. The acidic environment of the endosome is crucial for triggering viral membrane fusion and the release of the viral genome into the cytoplasm. While significant progress has been made in identifying the key players in this process, further research is needed to fully elucidate the specific signaling pathways triggered by DENV-4 entry and to obtain more precise quantitative data on virus-receptor interactions. A deeper understanding of these early events in the viral life cycle is critical for the rational design of novel antiviral therapies that can effectively block DENV-4 infection at its earliest stages.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of sulfated glycans on the binding of dengue virus envelope protein to heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterially expressed and refolded envelope protein (domain III) of dengue virus type-4 binds heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DC-SIGN (CD209) Mediates Dengue Virus Infection of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction and Inhibition of Dengue Envelope Glycoprotein with Mammalian Receptor DC-Sign, an In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond attachment: roles of DC-SIGN in dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes [frontiersin.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteomics Profiling of Host Cell Response via Protein Expression and Phosphorylation upon Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Proteomics Analysis of Peripheral Blood Mononuclear Cells from Patients in Early Dengue Infection Reveals Potential Markers of Subsequent Fluid Leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the steps involved in Dengue virus entry into host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flow Cytometry-Based Assay for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Flow Cytometry Based Assay to Determine In Vitro Antibody Dependent Enhancement of Dengue Virus Using Zika Virus Convalescent Serum - PMC [pmc.ncbi.nlm.nih.gov]

DENV-4 Genetic Diversity and Intra-Serotype Variations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic diversity and intra-serotype variations of Dengue virus serotype 4 (DENV-4). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction to DENV-4 Genetic Diversity